Guanidine, 1-(benzyloxy)-2,3-diisopropyl-, hydrochloride

Description

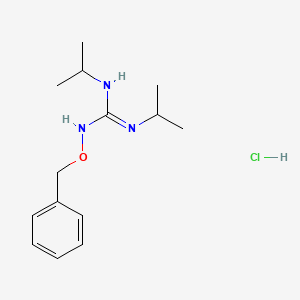

Guanidine, 1-(benzyloxy)-2,3-diisopropyl-, hydrochloride (CAS: Not explicitly provided in evidence) is a substituted guanidine derivative featuring a benzyloxy group at position 1 and diisopropyl groups at positions 2 and 3, with a hydrochloride counterion. The hydrochloride salt improves stability and aqueous solubility compared to the free base form.

Properties

CAS No. |

841-16-7 |

|---|---|

Molecular Formula |

C14H24ClN3O |

Molecular Weight |

285.81 g/mol |

IUPAC Name |

1-phenylmethoxy-2,3-di(propan-2-yl)guanidine;hydrochloride |

InChI |

InChI=1S/C14H23N3O.ClH/c1-11(2)15-14(16-12(3)4)17-18-10-13-8-6-5-7-9-13;/h5-9,11-12H,10H2,1-4H3,(H2,15,16,17);1H |

InChI Key |

SQWVAGNZXNFVHS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=NC(C)C)NOCC1=CC=CC=C1.Cl |

Origin of Product |

United States |

Preparation Methods

The introduction of benzyloxy and diisopropyl groups typically involves nucleophilic substitution and amination reactions on the guanidine core or its precursors. The benzyloxy group is introduced via O-alkylation of a phenolic hydroxyl group with benzyl bromide or benzyl chloride under basic conditions, while the diisopropyl substitution on the guanidine nitrogen atoms requires selective amination using diisopropylamine or related reagents.

A representative synthetic route involves:

- Preparation of a guanidine intermediate.

- O-alkylation with benzyl halides to introduce the benzyloxy group.

- Subsequent amination with diisopropylamine to install the diisopropyl substituents on the guanidine nitrogen atoms.

This approach is supported by analogous synthetic strategies for guanidine derivatives containing isopropyl or diisopropyl groups, as reported in guanidine-chalcone hybrid syntheses, where sequential addition of amines and isocyanates in one-pot reactions yields trisubstituted guanidines efficiently.

One-Pot Synthesis and Atom-Economy Considerations

Recent advances in guanidine derivative synthesis highlight the use of one-pot, multi-step reactions that incorporate all atoms of the starting materials into the final product, enhancing efficiency and reducing waste. For example, the synthesis of trisubstituted guanidines involves:

- Aldol condensation to form azidochalcone intermediates.

- Treatment with triphenylphosphine to form iminophosphorane.

- Addition of isocyanates to generate carbodiimides.

- Final reaction with amines (e.g., diisopropylamine) to form guanidine derivatives.

This method may be adapted for the preparation of this compound by selecting appropriate benzylated and diisopropyl-substituted amines and isocyanates.

Purification and Characterization

Purification typically involves crystallization from suitable solvents, filtration, and drying under vacuum. The use of bases during dissolution steps helps remove alkaloid impurities. Characterization is performed by NMR spectroscopy, IR, and mass spectrometry to confirm the substitution pattern and purity.

Summary Table of Key Preparation Parameters

Chemical Reactions Analysis

Types of Reactions

Guanidine, 1-(benzyloxy)-2,3-diisopropyl-, hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Pharmacological Applications

A. Anticancer Activity

Recent studies have demonstrated that derivatives of guanidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a series of benzyloxychalcones containing guanidine functional groups were synthesized and tested for their cytotoxic properties against human leukemia and melanoma cell lines. The results indicated that these compounds could induce apoptosis in cancer cells, suggesting their potential as anticancer agents .

B. Diabetes Treatment

Guanidine compounds have been identified as GPR120 agonists, which play a crucial role in the regulation of glucose metabolism and insulin sensitivity. These compounds can promote GLP-1 formation in the gastrointestinal tract, thereby improving insulin resistance and potentially offering therapeutic benefits for diabetes management . The use of guanidine derivatives in formulations aimed at preventing or treating diabetes-related complications is an area of active research.

Synthesis and Characterization

The synthesis of guanidine, 1-(benzyloxy)-2,3-diisopropyl-, hydrochloride typically involves multi-step organic reactions. The process may include:

- Formation of Guanidine Moiety : Utilizing reagents such as cyanamide or other guanidinium salts to form the core structure.

- Functionalization : Introducing benzyloxy and isopropyl groups through alkylation or acylation reactions.

- Purification : Employing techniques such as crystallization or chromatography to isolate the desired hydrochloride salt form .

Case Studies

A. Cytotoxicity Study

In a recent study published in December 2022, guanidine derivatives were tested against six different human cancer cell lines. The findings showed that specific substitutions on the guanidine moiety significantly enhanced cytotoxicity, with some compounds inducing apoptosis effectively at low concentrations .

B. Diabetes Research

Another investigation highlighted the role of guanidine derivatives in modulating metabolic pathways related to obesity and diabetes. These compounds were shown to lower blood glucose levels in preclinical models, indicating their potential for developing new diabetes therapies .

Comparative Data Table

Mechanism of Action

The mechanism of action of Guanidine, 1-(benzyloxy)-2,3-diisopropyl-, hydrochloride involves its interaction with molecular targets such as proteins and enzymes. The compound can enhance the release of acetylcholine following a nerve impulse, which is crucial for its biological activity . Additionally, it can disrupt cell membranes and inhibit oxidative phosphorylation, leading to its antimicrobial effects .

Comparison with Similar Compounds

Comparison with Similar Guanidine Compounds

Polymeric Guanidine Salts (e.g., Polyhexamethylene Guanidine Hydrochloride [PHGH])

- Structure: PHGH is a polymer with repeating hexamethylene and guanidine units, contrasting with the monomeric, branched structure of the target compound.

- Solubility : PHGH exhibits high water solubility due to its polymeric nature, whereas the target compound’s diisopropyl groups likely reduce solubility, favoring organic solvents .

- Antimicrobial Activity : PHGH demonstrates broad-spectrum activity against Gram-positive and Gram-negative bacteria (e.g., MIC values <10 µg/mL for E. coli and S. aureus). The target compound’s bulky substituents may limit membrane interaction, reducing efficacy but enhancing selectivity for specific pathogens .

- Toxicity: PHGH is classified as low-toxicity, while monomeric guanidine derivatives like guanidine hydrochloride show higher oral toxicity (LD₅₀ ~200 mg/kg in rodents) . The target compound’s toxicity profile remains unstudied but may differ due to steric hindrance.

Guanidine Hydrochloride

- Structure : A simple guanidine salt (CH₅N₃·HCl) lacking substituents, contrasting with the target’s benzyloxy and diisopropyl groups.

- Applications : Widely used as a protein denaturant and in nucleic acid extraction. The target compound’s substituents may enable specialized roles, such as antimicrobial or catalytic applications .

Cyclic Guanidine Derivatives (e.g., 8-(Benzyloxy)-3,4-Dihydropyrimidoquinazolin-6-ones)

- Synthetic Utility : Benzyloxy groups in cyclic guanidines (e.g., compounds 5-7-15) serve as protecting groups, enabling selective deprotection via hydrogenation. The target compound’s benzyloxy group may similarly allow post-synthetic modifications .

- Bioactivity : Cyclic guanidines are explored as enzyme inhibitors or antimicrobials. The target compound’s diisopropyl groups may enhance binding to hydrophobic enzyme pockets compared to smaller substituents .

Data Table: Key Properties of Guanidine Derivatives

Research Findings and Critical Analysis

- Antimicrobial Efficacy : While PHGH’s polymeric structure enables potent antimicrobial action, the target compound’s steric bulk may limit bacterial membrane disruption. However, its lipophilicity could improve penetration into biofilms or eukaryotic cells .

- Toxicity Considerations : Substituted guanidines often exhibit reduced toxicity compared to simple salts. The diisopropyl groups in the target compound may hinder metabolic activation, lowering acute toxicity risks .

- Synthetic Versatility: The benzyloxy group in the target compound offers a handle for hydrogenolysis or alkylation, akin to cyclic guanidine precursors in . This flexibility supports tailored derivatization for drug discovery .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Guanidine, 1-(benzyloxy)-2,3-diisopropyl-, hydrochloride, and what intermediates are critical to its purity?

- Methodology : The synthesis typically involves nucleophilic substitution and protection-deprotection strategies. For example, benzyloxy groups are introduced via benzylation of hydroxyl precursors under inert atmospheres, followed by guanidine formation using thiourea derivatives and subsequent HCl treatment . Key intermediates include 1-(benzyloxy)-2,3-diisopropylamine and thiourea adducts, which require purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) to avoid byproducts .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodology :

- Handling : Use PPE (nitrile gloves, chemical-resistant lab coats) and work in a fume hood to avoid inhalation of dust. Avoid contact with oxidizing agents (e.g., peroxides) due to potential explosive reactions .

- Storage : Store in airtight containers at 2–8°C, away from moisture and heat. Stability studies indicate degradation above 40°C, particularly in aqueous solutions .

Q. What are the acute toxicity profiles of this compound, and how do they inform laboratory safety protocols?

- Methodology : Acute oral toxicity (LD₅₀ > 2,000 mg/kg in rats) suggests moderate hazard (GHS Category 4). However, repeated exposure may cause neurotoxicity or kidney damage, necessitating strict exposure controls. Use in vivo studies to validate safety thresholds, and implement regular health monitoring for lab personnel .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions, and what degradation products form?

- Methodology : Conduct accelerated stability studies using HPLC-MS:

- pH Stability : At pH < 3, the benzyloxy group hydrolyzes to phenol derivatives; at pH > 8, guanidine deprotonation occurs, reducing solubility .

- Thermal Degradation : Heating to 60°C generates isopropylamine and benzyl chloride byproducts, detectable via GC-MS. Design experiments with controlled atmospheres (N₂ vs. O₂) to assess oxidative pathways .

Q. How can researchers resolve contradictions in reported toxicity data (e.g., skin irritation vs. non-irritancy)?

- Methodology : Comparative studies using OECD guidelines (e.g., Test No. 439 for skin irritation) can clarify discrepancies. For instance, while the Buehler test in guinea pigs showed no sensitization, human cell-based assays (e.g., EpiDerm™) may reveal mild irritation due to species-specific responses . Statistical meta-analysis of existing datasets is recommended to identify confounding variables (e.g., solvent carriers).

Q. What analytical techniques are optimal for quantifying this compound in complex biological matrices?

- Methodology : Reverse-phase HPLC with UV detection (λ = 254 nm) provides robust quantification (LOD: 0.1 µg/mL). For trace analysis in plasma, LC-MS/MS using deuterated internal standards improves accuracy. Validate methods per ICH Q2(R1) guidelines, including spike-recovery tests (85–115% acceptable range) .

Q. How does the compound interact with lipid bilayers or protein targets in preclinical models?

- Methodology : Use molecular dynamics simulations to predict binding affinities for guanidine moieties with membrane transporters. Validate via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure dissociation constants (Kd). In vivo, employ fluorescent probes (e.g., dansyl derivatives) to track cellular uptake .

Data Contradiction and Validation Strategies

Q. How can researchers address conflicting data on the compound’s mutagenic potential?

- Methodology : Perform Ames tests (OECD 471) with TA98 and TA100 strains ± metabolic activation (S9 liver fractions). If conflicting results persist (e.g., negative in bacterial assays but positive in mammalian cells), prioritize mammalian micronucleus assays (OECD 487) for risk assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.